
(R)-Morpholine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Morpholine-3-carbonitrile is a chiral compound with a morpholine ring substituted at the third position by a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-Morpholine-3-carbonitrile typically involves the following steps:
Starting Material: The synthesis often begins with commercially available morpholine.
Nitrile Introduction: The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source, such as cyanogen bromide, under basic conditions.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods: Industrial production of ®-Morpholine-3-carbonitrile may involve continuous flow processes to enhance yield and purity. The use of automated systems and optimized reaction conditions ensures scalability and cost-effectiveness.
Types of Reactions:
Oxidation: ®-Morpholine-3-carbonitrile can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted morpholine derivatives.
Applications De Recherche Scientifique
Chemistry: ®-Morpholine-3-carbonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a building block for the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological and cardiovascular diseases.
Industry: In the industrial sector, ®-Morpholine-3-carbonitrile is used in the production of specialty chemicals and as a precursor for advanced materials.
Mécanisme D'action
The mechanism of action of ®-Morpholine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The nitrile group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
(S)-Morpholine-3-carbonitrile: The enantiomer of ®-Morpholine-3-carbonitrile, with similar chemical properties but different biological activities.
Morpholine-4-carbonitrile: A structural isomer with the nitrile group at the fourth position.
Morpholine-2-carbonitrile: Another isomer with the nitrile group at the second position.
Uniqueness: ®-Morpholine-3-carbonitrile is unique due to its chiral nature, which can result in enantioselective interactions with biological targets. This property makes it valuable in the development of chiral drugs and catalysts.
Propriétés
Formule moléculaire |
C5H8N2O |
|---|---|
Poids moléculaire |
112.13 g/mol |
Nom IUPAC |
(3R)-morpholine-3-carbonitrile |
InChI |
InChI=1S/C5H8N2O/c6-3-5-4-8-2-1-7-5/h5,7H,1-2,4H2/t5-/m1/s1 |
Clé InChI |
OTGILAPKWVHCSM-RXMQYKEDSA-N |
SMILES isomérique |
C1COC[C@H](N1)C#N |
SMILES canonique |
C1COCC(N1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


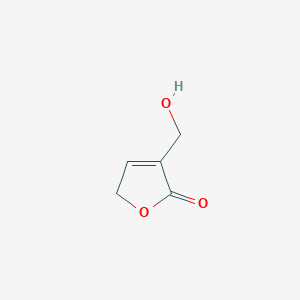
![3,7,9-Triazabicyclo[3.3.1]nonane](/img/structure/B11924495.png)
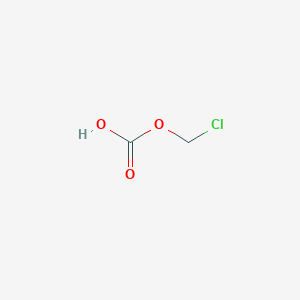
![3-Formyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B11924506.png)
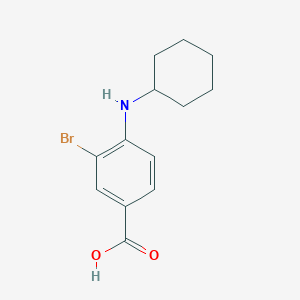

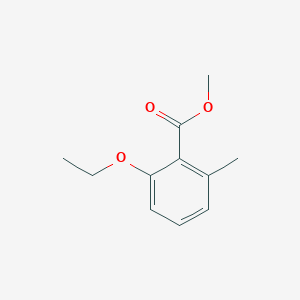
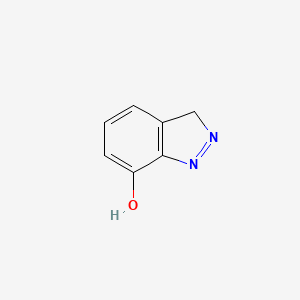
![Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11924538.png)
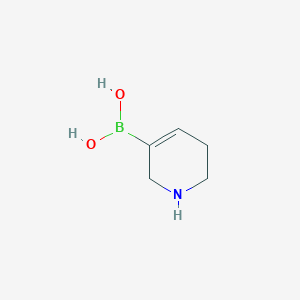
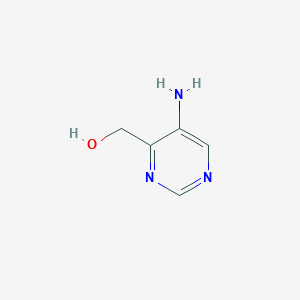

![5-Azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B11924555.png)

